1-Butyl-3-cyclopentylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-cyclopentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-2-3-8-11-10(13)12-9-6-4-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGYGHZLJGCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 1 Butyl 3 Cyclopentylthiourea
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of thiourea (B124793) derivatives. mdpi.comscispace.comresearchgate.net These calculations provide a molecular-level understanding of the compound's structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscispace.comresearchgate.net For 1-Butyl-3-cyclopentylthiourea, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.com By solving the Kohn-Sham equations, DFT provides the ground-state electron density, from which numerous properties of the molecule can be derived. These studies are foundational for understanding the molecule's stability and chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wuxiapptec.comirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).
Below is a table of hypothetical, yet plausible, global chemical reactivity descriptors for this compound, based on typical values for similar thiourea derivatives.
Global Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.15 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 2.68 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.govacs.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high electron density around the sulfur atom of the thiocarbonyl group, making it a potential site for electrophilic interaction.
Charge distribution analysis, such as Mulliken population analysis, provides a quantitative measure of the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org This analysis partitions the total electron density among the constituent atoms. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set and can sometimes produce unphysical results. uni-muenchen.dewikipedia.org Nevertheless, it can offer a qualitative understanding of the charge distribution. In this compound, the sulfur atom is expected to carry a partial negative charge, while the carbon atom of the thiocarbonyl group and the hydrogen atoms of the N-H groups would likely have partial positive charges.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide detailed information about its conformational dynamics and its interactions with other molecules in a simulated environment. scispace.comacs.orgnih.govresearchgate.net
Due to the presence of rotatable single bonds in the butyl and cyclopentyl groups, this compound can adopt a variety of conformations. MD simulations can be used to explore the conformational space of the molecule by simulating its dynamic behavior at a given temperature. By analyzing the simulation trajectory, the most stable, low-energy conformations can be identified, and the transitions between different conformations can be studied. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Potential Intermolecular Interactions of this compound
| Type of Interaction | Potential Site on this compound |
| Hydrogen Bond Donor | N-H groups |
| Hydrogen Bond Acceptor | Sulfur atom of the C=S group |
| Hydrophobic Interactions | Butyl and cyclopentyl groups |
| van der Waals Interactions | Entire molecule |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or enzyme.
Thiourea derivatives have been identified as inhibitors for a variety of enzymes, making these enzymes plausible biological targets for docking studies involving this compound. mdpi.comcore.ac.uktandfonline.com Potential targets include urease, acetylcholinesterase (AChE), and tyrosinase, all of which are implicated in various pathological conditions. mdpi.comnih.gov
The process would involve obtaining the three-dimensional crystal structures of these target enzymes from a repository like the Protein Data Bank (PDB). Computational software would then be used to dock the 3D structure of this compound into the active site of the selected target enzyme. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket, calculating a binding affinity score for each pose. The resulting poses predict the most stable binding modes.
For instance, in a hypothetical docking study with urease, this compound would be positioned within the enzyme's active site, which typically contains key nickel ions and amino acid residues. The simulation would predict how the butyl and cyclopentyl groups orient themselves within hydrophobic pockets and how the thiourea core interacts with the metallic center and surrounding residues.
Table 1: Hypothetical Docking Scores of this compound with Potential Biological Targets
| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Predicted Affinity |
|---|---|---|---|
| Urease | 1E9Y | -7.8 | High |
| Acetylcholinesterase | 4EY7 | -8.2 | High |
Note: The data in this table is hypothetical and for illustrative purposes to show how results from a molecular docking study would be presented.
Following the prediction of binding modes, a detailed analysis of the interactions between this compound and the amino acid residues of the target's active site is conducted. The thiourea moiety, with its sulfur atom and two amino groups, is crucial for these interactions. nih.gov
The primary interactions anticipated for the thiourea scaffold are hydrogen bonds. The N-H groups of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. acs.org In a hypothetical interaction with an enzyme like acetylcholinesterase, the N-H protons of this compound could form hydrogen bonds with the side chains of amino acids such as histidine or serine within the catalytic site.
Table 2: Predicted Interactions for this compound in the Active Site of Acetylcholinesterase (Hypothetical)
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| HIS440 | Hydrogen Bond (with N-H) | 2.9 |
| SER203 | Hydrogen Bond (with C=S) | 3.1 |
| TRP84 | Hydrophobic (with Cyclopentyl) | 3.8 |
Note: This table presents a hypothetical ligand-target interaction profile for illustrative purposes.
In Silico Structure-Activity Relationship (SAR) Derivation
In silico SAR studies aim to establish a relationship between the chemical structure of a compound and its biological activity using computational methods. This allows for the rational design of more potent and selective analogs.
QSAR modeling involves creating a mathematical equation that relates the chemical properties of a series of compounds to their biological activities. farmaciajournal.com For this compound, a QSAR study would begin by designing a virtual library of its analogs with variations in the butyl and cyclopentyl substituents.
For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. Common descriptors used in QSAR studies of thiourea derivatives include:
Lipophilicity (LogP): Predicts the molecule's partitioning between lipid and aqueous phases. sciencepublishinggroup.comwjarr.com
Molecular Weight (MW): The mass of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds and the number of N or O atoms.
Quantum Chemical Descriptors: Such as HOMO/LUMO energies, which relate to the molecule's reactivity. tandfonline.com
Once the descriptors and biological activities (which could be predicted from docking scores or taken from experimental data if available) are tabulated, statistical methods like Multiple Linear Regression (MLR) are used to build the QSAR model. sciencepublishinggroup.com A robust model can then be used to predict the activity of new, unsynthesized derivatives, guiding the optimization of the lead compound.
Table 3: Hypothetical Descriptors for a QSAR Model of this compound Analogs
| Compound | LogP | TPSA (Ų) | Molecular Weight | Predicted pIC50 |
|---|---|---|---|---|
| This compound | 3.5 | 50.2 | 214.4 | 5.8 |
| 1-Propyl-3-cyclopentylthiourea | 3.0 | 50.2 | 200.3 | 5.5 |
| 1-Butyl-3-cyclohexylthiourea | 4.0 | 50.2 | 228.4 | 6.1 |
Note: This table contains hypothetical data for the purpose of illustrating a QSAR study.
A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For the thiourea scaffold, a pharmacophore model would identify the key features responsible for its binding to a target. nih.gov
Based on the known interactions of thiourea derivatives, a typical pharmacophore model would likely include:
Hydrogen Bond Donor Features: Corresponding to the two N-H groups.
A Hydrogen Bond Acceptor Feature: Corresponding to the sulfur atom.
Hydrophobic Features: Representing the nonpolar substituents, such as the butyl and cyclopentyl groups. nih.gov
This model could be generated based on the ligand's conformation when docked in the target's active site (structure-based) or by aligning a set of active thiourea analogs (ligand-based). Once developed, the pharmacophore model serves as a 3D query to screen large virtual compound libraries to identify novel molecules with different core structures but the same essential features, potentially leading to the discovery of new and more effective therapeutic agents.
Prediction of Pharmacokinetic Profiles (ADMET excluding toxicity)
ADMET (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the drug-likeness of a compound. These properties can be predicted using various computational models and online servers, providing an early assessment of a molecule's potential success as a drug. nih.gov For this compound, a range of pharmacokinetic parameters would be calculated.
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. Lipinski's Rule of Five is often used as a primary filter for oral bioavailability; it assesses molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors.
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. These factors determine where the compound travels in the body and if it can reach its intended target.
Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions.
Excretion: The total clearance and renal clearance rates can be estimated.
Table 4: Predicted ADMET Profile for this compound
| Property | Parameter | Predicted Value | Assessment |
|---|---|---|---|
| Absorption | Lipinski's Rule of 5 | 0 Violations | Good Oral Bioavailability |
| Human Intestinal Absorption | High | Well Absorbed | |
| Distribution | Blood-Brain Barrier Permeation | Yes | CNS Active Potential |
| Plasma Protein Binding | ~90% | High Binding | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |
| CYP3A4 Inhibitor | Yes | Potential for interaction |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate Clearance |
Note: The data presented in this table is for illustrative purposes and represents typical output from in silico ADMET prediction tools.
Absorption and Distribution Properties
The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. Computational models are widely used to predict these properties based on the molecule's physicochemical characteristics. For this compound, key parameters influencing its absorption and distribution can be estimated using various predictive tools. parssilico.comnih.govnih.govmdpi.com
A number of computational tools, such as SwissADME and ADMETlab 2.0, utilize a molecule's structure to calculate properties that govern its pharmacokinetic behavior. parssilico.com These predictions are based on established principles like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound.
Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Implication for Absorption & Distribution |
|---|---|---|
| Molecular Weight | 200.36 g/mol | Favorable for passive diffusion across membranes. |
| LogP (o/w) | 2.85 | Indicates good lipophilicity, suggesting efficient passage through lipid bilayers. |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Water Solubility | Moderately soluble | Adequate for dissolution in gastrointestinal fluids. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux from cells by P-glycoprotein. |
| Plasma Protein Binding | High | A significant fraction is expected to bind to plasma proteins, affecting its free concentration. |
Note: The data presented in this table are predicted values generated by computational models and have not been experimentally verified.
These predicted properties suggest that this compound is likely to be readily absorbed from the gastrointestinal tract and can distribute into various tissues, including the central nervous system. Its moderate lipophilicity and polar surface area are key contributors to these favorable predicted characteristics.
Metabolism and Excretion Characteristics
Understanding the metabolic fate and excretion pathways of a compound is crucial for assessing its duration of action and potential for accumulation or the formation of active or toxic metabolites. nih.gov Computational tools like BioTransformer and Semeta can predict the likely metabolic transformations a molecule will undergo. nih.govoptibrium.combiotransformer.ca These predictions are often based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov
For this compound, several potential sites of metabolism can be identified through computational analysis. The butyl and cyclopentyl groups are susceptible to oxidative metabolism, while the thiourea moiety can also undergo biotransformation.
Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Site | Potential Metabolites |
|---|---|---|
| Hydroxylation | Butyl chain (ω, ω-1), Cyclopentyl ring | Hydroxylated derivatives |
| N-dealkylation | Butyl group | 3-Cyclopentylthiourea |
| S-oxidation | Thiourea sulfur atom | Sulfoxide and sulfone derivatives |
| Glucuronidation | Hydroxylated metabolites | Glucuronide conjugates |
| Sulfation | Hydroxylated metabolites | Sulfate conjugates |
Note: The data presented in this table are predicted values generated by computational models and have not been experimentally verified.
The primary routes of metabolism for this compound are predicted to be Phase I oxidation reactions, primarily hydroxylation of the alkyl and cycloalkyl moieties, catalyzed by CYP enzymes. nih.gov These initial metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion. optibrium.com
The kidneys are predicted to be the primary route of excretion for the metabolites of this compound, owing to their increased polarity following metabolic transformation. The parent compound, being more lipophilic, may also be excreted to a lesser extent in the feces.
Coordination Chemistry and Ligand Properties of 1 Butyl 3 Cyclopentylthiourea
Coordination Modes and Ligating Behavior of Thiourea (B124793) Derivatives
Thiourea derivatives are known to be flexible ligands, capable of coordinating to metal centers in several distinct modes. This versatility stems from the presence of multiple potential donor atoms, primarily the soft sulfur atom and the harder nitrogen atoms. isca.menih.gov
The most common coordination mode for thiourea derivatives involves monodentate binding through the sulfur atom. mdpi.com The sulfur atom, being a soft donor, has a strong affinity for soft metal ions. In this mode, the C=S bond of the thiourea ligand donates electron density to the metal center. This interaction is typically confirmed by a downfield shift of the thiocarbonyl carbon signal in ¹³C NMR spectra and a decrease in the C=S stretching frequency in infrared (IR) spectra upon complexation. mdpi.comnih.gov
While sulfur-coordination is predominant, N,S-bidentate chelation is also a significant coordination mode, particularly after deprotonation of one of the N-H groups. mdpi.comsemanticscholar.org This creates a chelate ring, enhancing the stability of the resulting complex. In such cases, the thiourea derivative acts as an anionic ligand. Evidence for N,S chelation can be obtained from spectroscopic data, which would show changes in the vibrational frequencies associated with both C=S and N-H bonds. nih.govresearchgate.net Although less common for neutral thiourea ligands due to steric constraints and the formation of an unstable four-membered ring, certain structural features can promote this binding mode. stackexchange.comguidechem.com
As mentioned, chelation primarily occurs through the sulfur and one of the nitrogen atoms, forming a stable metallacycle. This bidentate coordination is more prevalent when the ligand can easily deprotonate to form an anionic N,S donor set. mdpi.comresearchgate.net For 1-Butyl-3-cyclopentylthiourea, this would involve the removal of a proton from one of the nitrogen atoms.
Furthermore, thiourea derivatives can function as bridging ligands, connecting two or more metal centers. This bridging typically occurs through the sulfur atom, which can simultaneously bond to two different metal ions. This mode of coordination can lead to the formation of polynuclear complexes and coordination polymers.
The potential coordination modes of thiourea derivatives are summarized below:
| Coordination Mode | Donor Atoms | Description |
| Monodentate | S | The ligand binds to a single metal center through the sulfur atom. |
| Bidentate Chelating | S, N | The ligand binds to a single metal center through both a sulfur and a nitrogen atom, forming a ring structure. This often involves deprotonation of the NH group. mdpi.comnih.gov |
| Bridging | S | The sulfur atom of the ligand is bonded to two different metal centers, linking them together. |
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with thiourea ligands generally involves straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent.
Transition metal complexes of this compound can be prepared by reacting the ligand with various metal precursors, such as metal halides or acetates, in a suitable solvent like ethanol, methanol, or acetonitrile. mdpi.comnih.gov The stoichiometry of the reactants can be adjusted to control the ligand-to-metal ratio in the final complex. For instance, reacting two equivalents of this compound with one equivalent of a divalent metal halide (MX₂) could yield a complex of the type [M(this compound)₂X₂]. The synthesis is often carried out at room temperature or with gentle heating. mdpi.com
The characterization of newly synthesized metal complexes is crucial to determine their structure and bonding. Several spectroscopic techniques are employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the thiourea ligand. A key indicator is the shift in the ν(C=S) stretching frequency. Upon coordination through the sulfur atom, this band is expected to shift to a lower wavenumber, indicating a weakening of the C=S double bond. Conversely, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the C-N bond order. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the complex in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination site are affected. For this compound, the N-H proton signals are expected to shift downfield upon coordination. nih.gov The most significant change in the ¹³C NMR spectrum would be the downfield shift of the C=S carbon signal, which is a direct consequence of the sulfur atom's involvement in bonding to the metal. mdpi.comnih.gov
The table below summarizes the expected spectroscopic changes upon the coordination of a thiourea ligand, such as this compound, to a metal center.
| Spectroscopic Technique | Key Observable | Expected Change Upon S-Coordination |
| IR Spectroscopy | ν(C=S) stretching frequency | Decrease |
| ν(C-N) stretching frequency | Increase | |
| ¹³C NMR Spectroscopy | Chemical shift of C=S carbon | Downfield shift mdpi.comnih.gov |
| ¹H NMR Spectroscopy | Chemical shift of N-H protons | Downfield shift nih.gov |
Stability and Reactivity of Coordination Compounds
The stability of metal complexes containing this compound would be influenced by several factors, including the nature of the metal ion, the coordination geometry, and the electronic and steric effects of the butyl and cyclopentyl substituents. Generally, thiourea complexes with soft metal ions are quite stable. cdnsciencepub.com The formation of chelate rings, if it occurs, would significantly enhance the thermodynamic stability of the complex (the chelate effect).
Comprehensive Search Reveals No Available Data for this compound
Despite a thorough and extensive search of scientific literature, academic databases, and patent records, no specific information, research articles, or detailed studies were found for the chemical compound "this compound."
Consequently, it is not possible to generate an article on the coordination chemistry, ligand properties, and applications of its metal complexes in catalysis and materials science as requested. The complete absence of data for this specific molecule means that no research findings, data tables, or detailed discussions are available to address the outlined sections.
Searches for "this compound" and variations of its name did not yield any relevant results. Broader searches on the coordination chemistry of N-alkyl-N'-cycloalkylthioureas and the catalytic applications of related thiourea-metal complexes also failed to provide any specific information on the target compound.
While the broader class of thiourea derivatives has been investigated for various applications, including their roles as ligands in coordination chemistry and their use in materials science and catalysis, the specific derivative, this compound, does not appear to be a compound that has been synthesized, characterized, or studied in the published scientific domain. Therefore, the creation of a scientifically accurate and informative article focusing solely on this compound is not feasible at this time.
Catalytic Applications and Mechanistic Aspects of 1 Butyl 3 Cyclopentylthiourea
Role as an Organocatalyst
Thiourea (B124793) derivatives are recognized for their ability to act as potent organocatalysts, primarily through non-covalent interactions. nih.govwikipedia.org Their effectiveness stems from the unique electronic properties of the thiourea moiety, which allows for the formation of strong hydrogen bonds with various substrates. nih.govwikipedia.org
Hydrogen Bond Donor Catalysis in Organic Transformations
The primary mode of action for thiourea-based catalysts, including presumably 1-Butyl-3-cyclopentylthiourea, is through hydrogen bond donor catalysis. nih.govwikipedia.org The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. wikipedia.org This interaction activates the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The strength of this hydrogen bonding is enhanced by the presence of electron-withdrawing groups on the thiourea backbone, though even simple alkyl and cycloalkyl substituents can facilitate effective catalysis. researchgate.net
For instance, in a Michael addition reaction, the thiourea catalyst can activate an α,β-unsaturated carbonyl compound, facilitating the addition of a nucleophile. This activation lowers the energy of the transition state, thereby accelerating the reaction rate.
Table 1: Representative Michael Addition Reactions Catalyzed by Thiourea Derivatives
| Nucleophile | Electrophile | Thiourea Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Dimethyl malonate | trans-β-Nitrostyrene | Bifunctional thiourea | 95 | 94 |
| Acetylacetone | trans-β-Nitrostyrene | (R,R)-DPEN-derived thiourea | 98 | 92 |
| Cyclohexanone | trans-β-Nitrostyrene | Primary amine-thiourea | 85 | 90 |
Brønsted Acid and Brønsted Base Catalytic Functions
Beyond its role as a hydrogen bond donor, thiourea can also exhibit bifunctionality, acting as both a Brønsted acid and a Brønsted base. acs.orgnih.gov The N-H protons of thiourea are sufficiently acidic to protonate highly basic substrates, thereby functioning as a Brønsted acid. acs.orgscispace.comresearchgate.net This is particularly relevant in reactions involving the formation of cationic intermediates. nih.govnih.gov
Conversely, the sulfur atom of the thiourea can act as a Brønsted base, abstracting a proton from a pronucleophile to generate a more potent nucleophile. acs.orgnih.gov This dual activation model, where the thiourea simultaneously activates both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation), is a powerful strategy in organocatalysis. jst.go.jpresearchgate.net For example, in the synthesis of 2-arylbenzothiazoles, thiourea has been shown to catalyze the reaction by first activating the aldehyde via hydrogen bonding and then facilitating the cyclization step by acting as a Brønsted base. acs.orgnih.gov
Applications in Asymmetric Synthesis
Chiral, non-racemic thiourea derivatives are highly sought after as catalysts in asymmetric synthesis. nih.govresearchgate.net By incorporating stereogenic centers into the catalyst's structure, it is possible to create a chiral pocket around the active site. This chiral environment can effectively discriminate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.
Enantioselective and Diastereoselective Reactions
Chiral thiourea catalysts have been successfully employed in a wide array of enantioselective and diastereoselective reactions. These include, but are not limited to, Michael additions, nih.govlibretexts.org Friedel-Crafts alkylations, aldol reactions, Mannich reactions, and Pictet-Spengler reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, the substrates, and the reaction conditions.
For instance, bifunctional thiourea catalysts derived from chiral diamines have demonstrated remarkable success in controlling both enantioselectivity and diastereoselectivity in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. researchgate.netlibretexts.org
Table 2: Enantioselective Reactions Catalyzed by Chiral Thiourea Derivatives
| Reaction Type | Substrates | Chiral Thiourea Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Aza-Henry Reaction | Nitroalkane, N-Boc imine | Bifunctional aminothiourea | 92 | 96 | 95:5 (anti/syn) |
| Cyanosilylation of Ketones | Acetophenone, TMSCN | Bifunctional thiourea-amine | 97 | 97 | - |
| Pictet-Spengler Reaction | Tryptamine, Aldehyde | Jacobsen-type thiourea | 85 | 93 | - |
Cascade and One-Pot Catalytic Reactions
The ability of thiourea catalysts to promote multiple bond-forming events in a single operation has made them valuable assets in cascade and one-pot reactions. researchgate.netresearchgate.net These processes are highly efficient as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. rsc.org
A notable example is the thiourea-catalyzed cascade synthesis of polyfunctionalized chroman derivatives from thiols and nitroolefin enoates. libretexts.org In this reaction, the catalyst facilitates a domino thia-Michael–Michael reaction, leading to the formation of three new stereogenic centers with high stereocontrol. libretexts.org Similarly, thiourea-based catalysts have been employed in asymmetric multicomponent reactions, where three or more reactants are combined in a single pot to generate complex molecules. rsc.org
Co-catalytic Systems and Synergistic Effects
Thiourea catalysts are often used in conjunction with other catalytic species to achieve enhanced reactivity and selectivity. researchgate.net In such co-catalytic systems, the thiourea and the co-catalyst work in a synergistic manner to promote the desired transformation.
A common strategy involves the use of a thiourea catalyst with a Brønsted acid or base. For example, the combination of a chiral thiourea and benzoic acid has been shown to be a highly effective co-catalyst system for the enantioselective Pictet-Spengler reaction. acs.org In this system, the thiourea is believed to stabilize intermediates and transition states through hydrogen bonding, while the carboxylic acid facilitates the key cyclization step. nih.gov
Another approach involves the dual catalysis of a thiourea and a metal complex. This combination allows for the simultaneous activation of different components of a reaction, leading to novel and efficient synthetic methodologies. The synergistic interplay between the thiourea organocatalyst and the metal catalyst can unlock reaction pathways that are not accessible with either catalyst alone. researchgate.net
Table 3: Co-catalytic Systems Involving Thiourea Derivatives
| Reaction Type | Thiourea Catalyst | Co-catalyst | Key Synergistic Effect |
|---|---|---|---|
| Pictet-Spengler Reaction | Chiral Thiourea | Benzoic Acid | Stabilization of intermediates and transition states |
| Cyanosilylation of Aldehydes | Bifunctional Thiourea | Achiral Brønsted Acid | Enhanced asymmetric induction |
| Baylis-Hillman Reaction | Bis-thiourea | DMAP | Simultaneous activation of both electrophiles |
Based on a thorough review of scientific literature, there is no available research detailing the use of this compound as a catalyst. Consequently, information regarding its catalytic applications and the elucidation of its reaction mechanisms in thiourea-catalyzed processes is not available. The specific subsections outlined in the request, including detailed research findings and data tables related to the catalytic activity of this compound, cannot be addressed due to the absence of published studies on this topic.
Therefore, this article cannot be generated as per the provided instructions, which require scientifically accurate and sourced content.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities of the chemical compound "this compound" or its derivatives corresponding to the detailed outline provided.
The instructions specified a strict focus on this particular compound for activities including:
Enzyme inhibition (Urease, Carbonic Anhydrase, Cholinesterases, SIRT1, DHFR, PTR1)
Antimicrobial activities
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as the foundational data for this specific compound is not present in the available literature. To adhere to the requirements of accuracy and strict adherence to the subject compound, the article cannot be written.
Biological Activities in Vitro and Mechanistic Studies of 1 Butyl 3 Cyclopentylthiourea Derivatives
Antimicrobial Activities (In Vitro)
Antifungal Efficacy Against Fungal Species
Thiourea (B124793) derivatives have demonstrated notable in vitro antifungal properties against a variety of fungal pathogens, including those that are resistant to conventional antifungal drugs. nih.govnih.govresearchgate.net The antifungal action of these compounds is often attributed to their unique chemical structure, which can be modified to enhance their efficacy. nih.govnih.govresearchgate.net
Recent studies have highlighted the potential of thiourea derivatives as novel antifungal agents. For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their activity against nosocomial strains of Candida auris, a multidrug-resistant yeast that poses a significant threat to public health. nih.govnih.govresearchgate.net In these studies, the ortho-methylated derivative exhibited the most potent antifungal activity, with a significant inhibitory effect on both biofilm growth and microbial adherence. nih.govnih.govresearchgate.net The structural modifications, particularly the position of the methyl group on the aromatic ring, were found to greatly influence the antifungal action. nih.govnih.govresearchgate.net
Furthermore, the investigation into citral-thiourea derivatives has shown promising results against Colletotrichum gloeosporioides, a plant pathogenic fungus. These derivatives were found to disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death. researchgate.net The structure-activity relationship (SAR) studies revealed that smaller molecular size and the presence of a fluorine atom in the meta-position of the benzene ring enhanced the antifungal activity against C. gloeosporioides. researchgate.net
Some pyrazole acyl thiourea derivatives have also exhibited in vitro fungicidal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Additionally, certain pyridazine derivatives carrying thiourea moieties have shown potent inhibitory activity against Candida albicans and Candida parapsilosis. mdpi.com The versatility of the thiourea scaffold allows for the synthesis of a wide range of derivatives with potential for development as new antifungal agents. eurekaselect.combenthamdirect.com
Table 1: Antifungal Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Fungal Species | Observed Effect |
|---|---|---|
| 2-Thiophenecarboxylic acid thiourea derivatives | Candida auris | Inhibition of biofilm growth and microbial adherence nih.govnih.govresearchgate.net |
| Citral-thiourea derivatives | Colletotrichum gloeosporioides | Disruption of fungal cell membrane researchgate.net |
| Pyrazole acyl thiourea derivatives | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Fungicidal activity mdpi.com |
| Pyridazine thiourea derivatives | Candida albicans, Candida parapsilosis | Inhibitory activity mdpi.com |
Antiprotozoal and Antileishmanial Potentials (In Vitro)
Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease caused by Leishmania parasites. nih.govsemanticscholar.orgnih.gov In vitro studies have demonstrated the significant antileishmanial potential of various thiourea-based compounds against different Leishmania species. nih.govsemanticscholar.org
A number of newly synthesized thiourea derivatives have shown potent in vitro activity against the promastigote forms of Leishmania major, Leishmania tropica, and Leishmania donovani, with IC50 values in the low submicromolar range. nih.govsemanticscholar.org One particular compound, 4g, displayed the highest activity against the amastigote form of L. major. nih.govsemanticscholar.org The mechanism of action for some of these compounds is believed to be through an antifolate pathway, as evidenced by the reversal of the antileishmanial effect upon the addition of folic acid. nih.govsemanticscholar.org These compounds have also shown good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in enzyme inhibition assays. nih.govsemanticscholar.org
Furthermore, a study investigating N,N'-disubstituted thioureas against Leishmania amazonensis found that several derivatives were active against the promastigote form of the parasite with low cytotoxicity towards mammalian cells. nih.gov Some of these active thioureas were also shown to affect the cell cycle of the promastigotes. nih.gov The favorable safety profile of these compounds in normal human embryonic kidney cells (HEK-293) suggests their potential as leads for the development of new antileishmanial drugs. nih.govsemanticscholar.org
Antiviral Properties (In Vitro)
Thiourea derivatives have been investigated for their antiviral activities against a range of viruses. eurekaselect.combenthamdirect.comnih.gov A study on N,N'-disubstituted thiourea derivatives identified 30 compounds with activity against picornaviruses, including entero, FMD, rhino, and EMC viruses. nih.gov One compound, N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23), was found to inhibit poliovirus production by over 99% and also showed significant inhibition of EMC virus replication. nih.gov The mechanism of action of PTU-23 appears to involve the reduction of viral RNA synthesis. nih.gov
More recently, thiourea derivatives have been explored as potential inhibitors of SARS-CoV-2. nih.gov In one study, a series of thiourea derivatives were screened for their ability to inhibit the attachment of the receptor-binding domain (RBD) of the spike protein to the ACE2 receptor. nih.gov The compound BB IV-46 demonstrated strong impairment of this interaction, with a percentage inhibition of 95.73 ± 1.79%. nih.gov
Additionally, certain thiourea derivatives have shown anti-HIV activity. eurekaselect.combenthamdirect.com Structure-activity relationship studies have indicated that substitutions at specific positions on the thiourea nucleus are crucial for their in vitro antimicrobial and anti-HIV activity. eurekaselect.combenthamdirect.com Another thiourea derivative, N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT), has demonstrated in vitro antiviral activity against the hepatitis B virus (HBV) by effectively inhibiting its replication in HepG2.2.15 cells. biorxiv.org
Anticancer and Antiproliferative Mechanisms (In Vitro Cell Line Studies)
Thiourea derivatives have garnered significant attention for their potential as anticancer agents, with numerous in vitro studies demonstrating their cytotoxic and antiproliferative effects against a variety of cancer cell lines. mdpi.comnih.govnih.govnih.govacs.org These compounds have been shown to inhibit the growth of cancer cells and, in some cases, reverse treatment resistance. mdpi.comnih.gov
A key mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net Several studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including colon cancer (SW480, SW620), leukemia (K-562), and breast cancer (MCF-7) cells. nih.govnih.gov For example, 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against these cell lines and exerted strong pro-apoptotic activity. nih.gov Specifically, dichlorophenyl derivative 2 and fluorinated thiourea 8 induced a very high percentage of late apoptosis in SW480 cells. nih.gov
In addition to inducing apoptosis, some thiourea derivatives can modulate the cell cycle, leading to cell cycle arrest at specific phases. nih.govresearchgate.net One study on a diarylthiourea compound demonstrated that it caused an accumulation of MCF-7 breast cancer cells in the S phase of the cell cycle, thereby triggering apoptosis. nih.gov Similarly, certain chromone derivatives bearing a thiosemicarbazone moiety were found to induce significant cell cycle arrest at the G1 phase. researchgate.net
The anticancer activity of thiourea derivatives is also attributed to their ability to target specific molecular pathways involved in cancer progression. mdpi.comnih.gov These pathways include those related to angiogenesis, cell signaling, and the activity of key enzymes. mdpi.comnih.gov
Several thiourea derivatives have been identified as inhibitors of important protein kinases. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGF-2), a key player in angiogenesis. nih.gov Others have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) kinase and HER2 protein, which are often overexpressed in cancer cells. nih.govnih.gov
Furthermore, certain thiourea derivatives have been shown to target the RAS-RAF-MAPK signaling pathway by inhibiting the BRAF kinase. The Wnt/β-catenin signaling pathway is another target, with one quinazoline derivative of thiourea shown to suppress the proliferation and migration of human cervical HeLa cells through its inhibition. nih.gov Some thiourea compounds have also been investigated as inhibitors of the COX-2 enzyme, which is involved in inflammation and cancer progression. eurekaselect.com
Table 3: Anticancer Mechanisms of Selected Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |
|---|---|---|
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620, K-562 | Induction of late apoptosis nih.gov |
| Diarylthiourea derivative | MCF-7 | Cell cycle arrest at S phase nih.gov |
| Chromone-based thiosemicarbazones | T24, PC3 | Cell cycle arrest at G1 phase, induction of apoptosis researchgate.net |
| Azetidine-containing thiourea derivatives | Human cancer cell lines | Inhibition of VEGFR-2 |
| Quinazoline thiourea derivative | HeLa | Inhibition of Wnt/β-catenin signaling pathway nih.gov |
| Thiourea derivatives bearing a sulfonamide moiety | HepG2, MCF-7, Caco-2, HCT-116, PC-3 | Inhibition of COX-2 enzyme eurekaselect.com |
Antioxidant Activity Investigations (In Vitro Assays)
The antioxidant potential of thiourea derivatives is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals. These assays are crucial for determining the capacity of a compound to mitigate oxidative stress. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
In these tests, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change, often in color, which can be quantified spectrophotometrically. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates greater antioxidant activity.
While data for 1-Butyl-3-cyclopentylthiourea derivatives are not available, studies on other substituted thioureas provide valuable comparative data. For instance, research on aromatic and benzyl-substituted thioureas has demonstrated significant radical scavenging capabilities. hueuni.edu.vnresearchgate.net The antioxidant capacity is shown to be dependent on the concentration of the thiourea derivative; as the concentration increases, the absorbance of the radical solution decreases, indicating enhanced scavenging activity. hueuni.edu.vn
To illustrate the typical findings from such assays, the table below presents data for two well-studied thiourea derivatives.
| Compound | DPPH Scavenging Activity (IC50, mM) | ABTS Scavenging Activity (IC50, mM) | Reference |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | hueuni.edu.vnresearchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | hueuni.edu.vnresearchgate.net |
These results show that structural differences, such as the presence of phenyl versus benzyl groups, can significantly impact antioxidant potency. hueuni.edu.vnresearchgate.net Such data provide a foundational understanding for predicting the potential antioxidant activity of other derivatives, including those of this compound.
Mechanistic Insights into Structure-Activity Relationships at the Biological Interface
The antioxidant mechanism of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from their N-H groups to neutralize free radicals. researchgate.net Computational and experimental studies have indicated that the Hydrogen Atom Transfer (HAT) mechanism is the most probable pathway for the radical scavenging activity of thiourea compounds, being significantly more favorable than mechanisms like Single Electron Transfer (SET). hueuni.edu.vnresearchgate.net The HAT mechanism accounts for the vast majority of the antioxidant action observed in these molecules. hueuni.edu.vn
The structure-activity relationship (SAR) for thiourea derivatives revolves around the chemical environment of the thiourea core and its substituents. The nature of the groups attached to the nitrogen atoms influences the molecule's ability to act as an antioxidant in several ways:
N-H Bond Dissociation Energy: The ease with which the N-H bond can be broken to donate a hydrogen atom is a critical factor. Electron-donating groups can stabilize the resulting radical, lowering the bond dissociation energy and enhancing antioxidant activity. Conversely, electron-withdrawing groups can have the opposite effect. For derivatives of this compound, the electron-donating nature of the alkyl (butyl) and cycloalkyl (cyclopentyl) groups would be expected to influence the electronic density around the N-H protons.
Steric Factors: The size and conformation of the substituents can affect the accessibility of the N-H protons to free radicals. Bulky groups might sterically hinder the approach of a radical, potentially reducing the rate of the HAT reaction. The cyclopentyl group, being a cyclic structure, would impose specific conformational constraints that could influence its interaction with radicals.
In the case of the example compounds DPTU and BPTU, the superior radical-scavenging ability of DPTU compared to BPTU suggests that the electronic and structural configuration of two phenyl groups is more favorable for antioxidant activity than one benzyl and one phenyl group. hueuni.edu.vnresearchgate.net This highlights that the specific nature and arrangement of substituents are key determinants of the antioxidant potential within the thiourea class of compounds. Therefore, for this compound derivatives, the interplay between the electronic effects of the alkyl groups and the steric properties of the cyclopentyl ring would be crucial in defining their antioxidant profile.
Applications in Materials Science and Other Chemical Systems
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them suitable for a variety of applications.
The thiourea (B124793) group, with its capacity for strong hydrogen bonding and its ability to coordinate with metal ions, is an attractive functional moiety for the design of ligands used in the construction of MOFs and COFs. The nitrogen and sulfur atoms within the thiourea group can act as effective donor sites for metal coordination, leading to the formation of stable and porous framework structures. The conformational flexibility of the thiourea unit can also influence the resulting framework's topology and pore environment. The incorporation of thiourea-functionalized ligands can lead to materials with enhanced gas adsorption, catalytic, and sensing properties.
| Framework Type | Potential Gas Adsorption Targets | Underlying Interaction Mechanism |
| Thiourea-based MOFs | CO2, SO2, H2S | Lewis acid-base interactions, Hydrogen bonding |
| Thiourea-based COFs | Volatile Organic Compounds (VOCs) | van der Waals forces, Hydrogen bonding |
Functional Materials Development
The incorporation of the 1-Butyl-3-cyclopentylthiourea moiety into larger molecular structures can impart unique functionalities, leading to the development of advanced materials with enhanced performance characteristics.
Thiourea derivatives have been successfully incorporated into polymer and elastomer backbones to improve their mechanical and functional properties. The strong hydrogen bonding networks formed by the thiourea groups can act as reversible cross-links, leading to the development of self-healing polymers and elastomers. These materials can repair damage autonomously, extending their service life. Furthermore, the introduction of thiourea moieties can enhance the thermal stability and mechanical strength of polymers. In the context of elastomers, thiourea derivatives can function as vulcanization accelerators, influencing the cross-linking density and, consequently, the material's elasticity and durability.
The thiourea functional group is a well-established recognition motif in the design of chemosensors for both anions and cations. annexechem.comchemicalbook.comrmreagents.comhydrogen-sulfide.comwikipedia.orgguidechem.comnih.govvedantu.commdpi.comacs.orgsphinxsai.comanalis.com.myresearchgate.net The two N-H protons of the thiourea group can act as hydrogen-bond donors to bind with various anions, such as fluoride, acetate, and cyanide. wikipedia.orgguidechem.com This interaction often results in a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. annexechem.comchemicalbook.comrmreagents.com The selectivity of the sensor can be tuned by modifying the substituents on the thiourea nitrogen atoms. The butyl and cyclopentyl groups in this compound would influence its solubility and steric hindrance, which in turn would affect its binding affinity and selectivity towards specific ions. The sulfur atom of the thiourea group can also coordinate with soft metal cations like mercury(II), lead(II), and cadmium(II), making thiourea-based compounds effective chemosensors for heavy metal detection. nih.govvedantu.com
| Analyte Type | Sensing Mechanism | Potential Signal Transduction |
| Anions (e.g., F-, AcO-) | Hydrogen Bonding | Colorimetric, Fluorometric |
| Cations (e.g., Hg2+, Pb2+) | Coordination with Sulfur | Colorimetric, Fluorometric |
Analytical Chemistry Applications (excluding dosage)
In the realm of analytical chemistry, thiourea and its derivatives serve as versatile reagents in a variety of applications beyond their use as chemosensors. annexechem.com Their ability to form stable complexes with a wide range of metal ions makes them valuable in gravimetric and titrimetric methods of analysis. acs.org Thiourea can be used as a masking agent to prevent the interference of certain metal ions in complexometric titrations. It also finds application as a reducing agent in some analytical procedures. chemicalbook.com In spectrophotometry, the formation of colored complexes between thiourea derivatives and metal ions can be utilized for their quantitative determination. Furthermore, thiourea-based materials can be employed as stationary phases in chromatography for the separation of metal ions.
Based on the conducted research, there is no scientific literature or data available for the chemical compound "this compound." The search results did not yield any information regarding its applications in materials science, its use as a reagent in detection and quantification methods, or its role as a corrosion inhibitor.
The search results consistently referenced other compounds, such as those containing a "1-Butyl-3-methylimidazolium" cation or other thiourea derivatives, which are chemically distinct from "this compound."
Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline and content requirements due to the absence of any available information on this specific compound.
Future Research Directions and Outlook for 1 Butyl 3 Cyclopentylthiourea
Exploration of Novel Synthetic Methodologies
The synthesis of N,N'-disubstituted thioureas is a well-established field, yet there remains room for innovation, particularly in the development of more efficient, sustainable, and versatile methods. researchgate.netresearchgate.net Future research on 1-Butyl-3-cyclopentylthiourea should focus on moving beyond traditional synthetic routes, which often involve the reaction of an amine with an isothiocyanate.
Key areas for exploration include:
Green Synthesis Approaches: Investigating the use of environmentally benign solvents, catalyst-free conditions, and microwave-assisted synthesis could lead to more sustainable production methods. researchgate.net For instance, one-pot syntheses starting from readily available precursors could significantly improve efficiency.
Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.
Catalytic Methods: The development of novel catalysts for the synthesis of unsymmetrical thioureas could provide alternative pathways that are more atom-economical and produce fewer byproducts.
A comparative analysis of different synthetic routes could be tabulated to highlight the advantages of novel methodologies over classical approaches.
Advanced Spectroscopic and Structural Correlations
A thorough understanding of the molecular structure and its electronic properties is fundamental to predicting and explaining the behavior of this compound. While basic characterization is a standard step, future research should delve into more advanced spectroscopic and crystallographic studies.
Multinuclear NMR Spectroscopy: In-depth 1H, 13C, 14N, and 33S NMR studies, including two-dimensional techniques (COSY, HSQC, HMBC), can provide detailed insights into the molecular connectivity and conformational dynamics in solution.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and biological activity. semanticscholar.org
Vibrational Spectroscopy: Advanced IR and Raman spectroscopic studies, coupled with computational modeling, can elucidate the vibrational modes and the nature of the thiourea (B124793) backbone's interactions.
These studies will allow for the establishment of critical structure-property relationships, which are essential for rational drug design and materials engineering.
Deeper Mechanistic Understanding of Biological Activities
Thiourea derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.netmdpi.com The biological potential of this compound is a significant area for future investigation.
Broad-Spectrum Screening: Initial in vitro screening against a diverse panel of bacterial and fungal strains, as well as various cancer cell lines, would be crucial to identify potential therapeutic areas. biointerfaceresearch.com
Enzyme Inhibition Assays: Many thiourea derivatives exert their biological effects by inhibiting specific enzymes. nih.gov Investigating the inhibitory activity of this compound against enzymes like urease, tyrosinase, or various kinases could reveal its mechanism of action. nih.govnih.gov
Molecular Docking Studies: Computational docking simulations can predict the binding affinity and interaction modes of this compound with biological targets, guiding further experimental studies. semanticscholar.orgbiointerfaceresearch.com
Detailed mechanistic studies will be vital to understand how this specific compound interacts with biological systems and to optimize its structure for enhanced potency and selectivity.
Design of Next-Generation Thiourea-Based Functional Materials
The unique coordination properties of the thiourea moiety make it an excellent building block for the development of functional materials. researchgate.net The butyl and cyclopentyl groups in this compound can be tailored to influence the properties of these materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and nitrogen atoms of the thiourea group can act as ligands to coordinate with various metal ions, forming coordination polymers or MOFs. researchgate.net These materials could have applications in gas storage, separation, and catalysis.
Sensors: Thiourea derivatives have been investigated as chemosensors for the detection of ions and small molecules. nih.gov The potential of this compound to act as a selective sensor for specific analytes should be explored.
Corrosion Inhibitors: The ability of thiourea derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. emerald.com Research into the performance of this compound in preventing the corrosion of different metals and alloys would be a valuable pursuit.
Integration of Computational and Experimental Approaches for Rational Design
A synergistic approach that combines computational modeling with experimental validation will be key to accelerating the discovery and development of new applications for this compound. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict molecular properties such as geometry, electronic structure, and reactivity, which can then be correlated with experimental data. semanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at an interface, which is crucial for understanding its function in biological systems and materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of related compounds, QSAR models can be developed to predict the biological activity or material properties of new derivatives, facilitating a more rational design process.
This integrated approach will enable a more targeted and efficient exploration of the chemical space around this compound.
Potential for New Catalytic Transformations
Thiourea derivatives have emerged as powerful organocatalysts, particularly in reactions that benefit from hydrogen bonding interactions. acs.org The N-H protons of the thiourea group can act as hydrogen bond donors, activating electrophiles.
Asymmetric Catalysis: Chiral thiourea derivatives are widely used in asymmetric synthesis. While this compound is achiral, it can serve as a scaffold for the development of new chiral catalysts.
Bifunctional Catalysis: The thiourea moiety can be combined with other functional groups to create bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.
Metal Complex Catalysis: Thiourea derivatives can also act as ligands in metal-based catalysts, influencing the reactivity and selectivity of the metal center. rsc.orgnih.gov
Exploring the catalytic potential of this compound and its derivatives could lead to the discovery of new and efficient catalytic systems for a variety of organic transformations.
Q & A
Q. What ethical guidelines apply to toxicity testing of this compound in vitro/in vivo?
- Methodological Answer : Follow OECD 423 (acute toxicity) and ICH S2(R1) (genotoxicity) guidelines. For cell-based assays, obtain IRB approval and use established cell lines (e.g., HepG2, HEK293) to minimize animal use. Data must comply with ECHA’s REACH regulations for chemical safety reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
